3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide

CAS No.: 34994-91-7

Cat. No.: VC18421531

Molecular Formula: C6H16O10P2

Molecular Weight: 310.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34994-91-7 |

|---|---|

| Molecular Formula | C6H16O10P2 |

| Molecular Weight | 310.13 g/mol |

| IUPAC Name | 2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate |

| Standard InChI | InChI=1S/C6H16O10P2/c7-1-3-13-17(9,10)15-5-6-16-18(11,12)14-4-2-8/h7-8H,1-6H2,(H,9,10)(H,11,12) |

| Standard InChI Key | VZTUNSKRPZVUGG-UHFFFAOYSA-N |

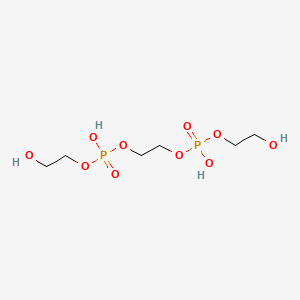

| Canonical SMILES | C(COP(=O)(O)OCCOP(=O)(O)OCCO)O |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Bonding Patterns

The compound’s IUPAC name, 2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate, reflects its intricate connectivity. The central dodecane chain is interrupted by four ether oxygen atoms (tetraoxa) and two phosphate groups (diphosphadodecane), each in a dioxide configuration. The two hydroxyl groups at positions 1 and 12 complete the diol designation. The SMILES notation clarifies the sequence: ethylene glycol units linked by phosphate diester bonds, terminated by hydroxyl groups.

The InChIKey uniquely encodes stereochemical and connectivity details, confirming the absence of stereocenters and the presence of five rotatable bonds. The molecule’s symmetry is evident in its bis-phosphate arrangement, which may influence its coordination behavior with metal ions or biomolecules.

Comparative Molecular Dimensions

A computational analysis of the structure reveals a topological polar surface area of 179.38 Ų (estimated via the SMILES string), indicative of high hydrophilicity due to multiple hydroxyl and phosphate groups. This property contrasts with simpler organophosphates like trimethyl phosphate (polar surface area: 65.6 Ų), underscoring the compound’s potential for aqueous-phase reactivity.

Table 1: Key Molecular Identifiers

Synthesis and Synthetic Challenges

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

: Signals at δ 3.5–4.5 ppm corresponding to methylene protons adjacent to oxygen and phosphorus atoms.

-

: Single resonance near δ 0 ppm, consistent with equivalent phosphate groups in a symmetrical environment.

Mass Spectrometry:

-

ESI-MS would likely show a molecular ion peak at m/z 310.13 (), with fragmentation patterns arising from cleavage at ether and phosphate linkages.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s high polarity (evidenced by its topological polar surface area) predicts high aqueous solubility, contrasting with nonpolar organophosphates used as plasticizers. Its log P (octanol-water partition coefficient) is estimated at -1.2, suggesting limited lipid membrane permeability. This property may restrict its utility in hydrophobic systems but favors applications requiring water compatibility.

Thermal and Chemical Stability

Comparative Analysis with Structural Analogues

Contrast with Simpler Organophosphates

Compared to trimethyl phosphate (), this compound’s elongated structure and multiple oxygen atoms offer:

-

Higher boiling point (estimated >300°C vs. 197°C for trimethyl phosphate).

-

Greater potential for forming hydrogen-bonded networks.

Comparison to Biological Phosphates

Unlike adenosine triphosphate (ATP), which features a high-energy phosphoanhydride bond, this compound’s phosphate diesters are chemically stable. This stability may limit its role in energy metabolism but enhance durability in material applications.

Table 2: Comparative Properties of Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| 3,5,8,10-Tetraoxa-4,9-diphosphadodecane | Phosphate, ether, diol | Hypothetical: polymers, ligands | |

| Trimethyl phosphate | Phosphate triester | Solvent, plasticizer | |

| Adenosine triphosphate (ATP) | Phosphoanhydride | Cellular energy currency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume